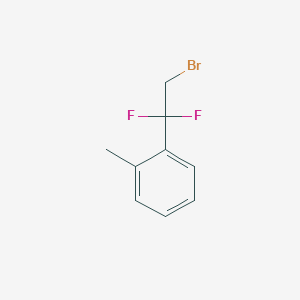
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromo-difluoroethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene typically involves the bromination and fluorination of an appropriate precursor. One common method is the reaction of 2-methylbenzene (toluene) with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and separation techniques to ensure high purity and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding difluoroethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2-methylbenzene or 1-(2-amino-1,1-difluoroethyl)-2-methylbenzene.
Oxidation: Formation of 1-(2-bromo-1,1-difluoroethyl)-2-carboxybenzene or 1-(2-bromo-1,1-difluoroethyl)-2-formylbenzene.
Reduction: Formation of 1-(2-difluoroethyl)-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromo and difluoroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-chlorobenzene
- 1-(2-Bromo-1,1-difluoroethyl)-2-nitrobenzene
Uniqueness
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is unique due to the presence of both bromo and difluoroethyl groups, which impart distinct chemical reactivity and properties
Eigenschaften
Molekularformel |
C9H9BrF2 |
|---|---|
Molekulargewicht |
235.07 g/mol |
IUPAC-Name |
1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-4-2-3-5-8(7)9(11,12)6-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OCAXAJYBQOXSHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CBr)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


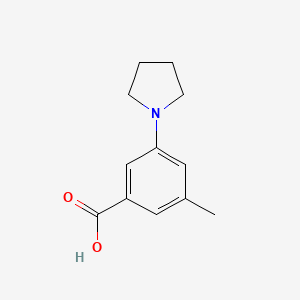
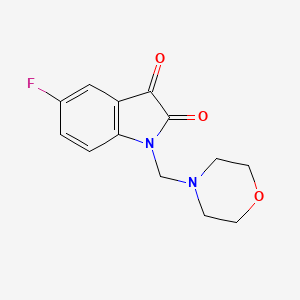
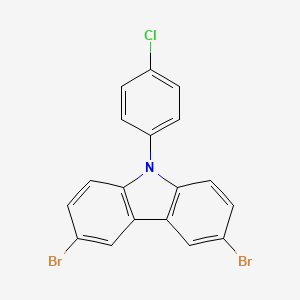

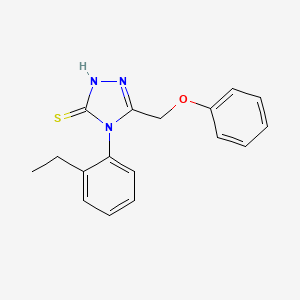
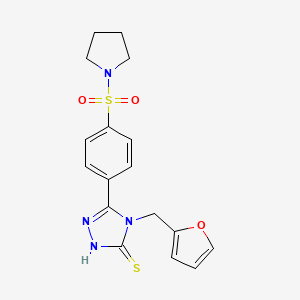
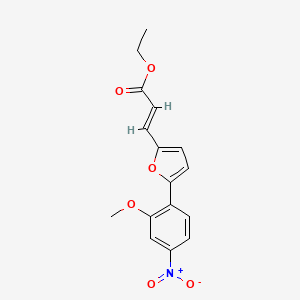
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
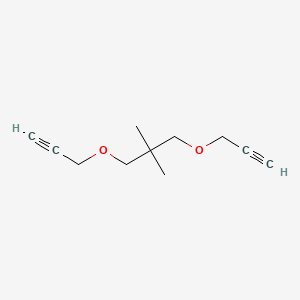
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)

![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
